Methyl 4-(1-hydroxyethyl)benzoate
Overview
Description
Methyl 4-(1-hydroxyethyl)benzoate , also known by its chemical formula C₁₀H₁₂O₃ , is a compound with interesting properties. It belongs to the class of benzoate esters and is characterized by a hydroxyethyl group attached to the para position of the benzene ring. This compound is commonly used in various applications, including pharmaceuticals, cosmetics, and as a fragrance ingredient.
Synthesis Analysis
The synthesis of Methyl 4-(1-hydroxyethyl)benzoate involves the esterification of 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid ) with methanol . The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid . The resulting ester is a colorless to yellowish viscous liquid.
Molecular Structure Analysis
The molecular structure of Methyl 4-(1-hydroxyethyl)benzoate consists of a benzene ring with a hydroxyethyl group (CH₂CH₂OH) attached to the fourth carbon atom. The ester linkage between the carboxylic acid group and the methanol group gives rise to its characteristic properties.
Chemical Reactions Analysis
- Hydrolysis : Methyl 4-(1-hydroxyethyl)benzoate can undergo hydrolysis in the presence of water or aqueous base, yielding 4-hydroxybenzoic acid and methanol .
- Esterification : The reverse reaction, esterification, can occur by treating the compound with methanol and an acid catalyst.
- Oxidation : Under certain conditions, the benzylic carbon adjacent to the hydroxyethyl group can be oxidized to form a carboxylic acid.
Physical And Chemical Properties Analysis
- Appearance : Clear colorless to yellow viscous liquid.
- Refractive Index : Ranges from 1.5300 to 1.5360 at 20°C and 589 nm.
- Melting Point : Not well-defined due to its liquid nature.
- Solubility : Soluble in organic solvents like ethanol and acetone.
Safety And Hazards
- Warning : Methyl 4-(1-hydroxyethyl)benzoate may cause skin and eye irritation.
- Precautions : Handle with care, avoid contact with skin and eyes, and use appropriate protective equipment.
Future Directions
Research on Methyl 4-(1-hydroxyethyl)benzoate should focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Formulation : Optimize its use in cosmetic and pharmaceutical formulations.
- Toxicology : Assess long-term safety and environmental impact.
properties
IUPAC Name |
methyl 4-(1-hydroxyethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-hydroxyethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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